![molecular formula C7H6N4OS2 B12546204 N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea CAS No. 672306-68-2](/img/structure/B12546204.png)
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is a heterocyclic compound that features a thiourea group attached to a 1,3,4-thiadiazole ring, which is further substituted with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by the addition of thiourea. The reaction conditions often include refluxing in ethanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its biological activities.
Industry: Possible applications in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, while the thiadiazole and furan rings can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol
Uniqueness
N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea is unique due to the presence of both thiourea and thiadiazole functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
672306-68-2 |
|---|---|
Fórmula molecular |
C7H6N4OS2 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C7H6N4OS2/c8-6(13)9-7-11-10-5(14-7)4-2-1-3-12-4/h1-3H,(H3,8,9,11,13) |
Clave InChI |
KKDNBBBMHCDAGO-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NN=C(S2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
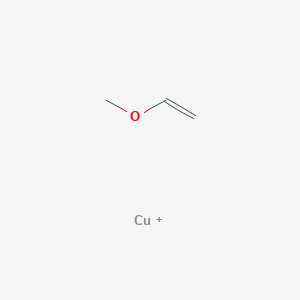
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
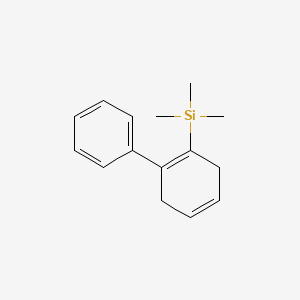

![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
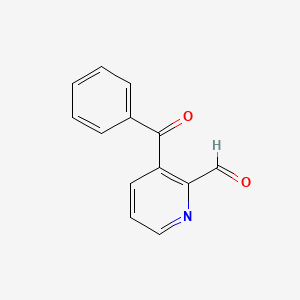
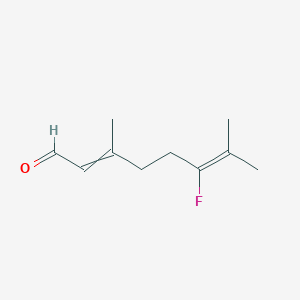
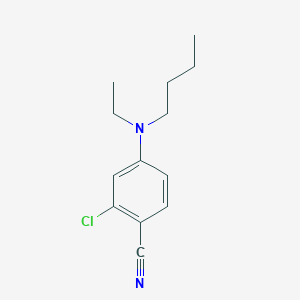

![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
